Imidazo[1,2-a]pyridine

Catalog No.
S586317
CAS No.
274-76-0
M.F
C7H6N2
M. Wt
118.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyridine

CAS Number

274-76-0

Product Name

Imidazo[1,2-a]pyridine

IUPAC Name

imidazo[1,2-a]pyridine

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

InChI

InChI=1S/C7H6N2/c1-2-5-9-6-4-8-7(9)3-1/h1-6H

InChI Key

UTCSSFWDNNEEBH-UHFFFAOYSA-N

SMILES

C1=CC2=NC=CN2C=C1

Synonyms

1,3a-Diazaindene; 1-Azaindolizine; Pyridino[1’,2’:1,2]glyoxaline; Pyrimidazole;

Canonical SMILES

C1=CC2=NC=CN2C=C1

Anti-Infective Agents:

  • Antibacterial and Antiparasitic: Studies have shown the effectiveness of imidazo[1,2-a]pyridine derivatives against various bacteria and parasites. For instance, research indicates their ability to inhibit the growth of Babesia bovis, a parasite causing bovine babesiosis PubMed.
  • Antitubercular Agents: The emergence of multidrug-resistant tuberculosis (MDR-TB) strains has necessitated the development of new drugs. Imidazo[1,2-a]pyridine derivatives have shown significant activity against Mycobacterium tuberculosis, the causative agent of TB, including MDR-TB strains PubMed Central: .

Neurological Disorders:

Specific derivatives of imidazo[1,2-a]pyridine have displayed potential in treating neurological disorders. Examples include:

  • Anxiolytic Activity: Alpidem and necopidem, both containing the imidazo[1,2-a]pyridine moiety, are clinically used as anti-anxiety medications PubMed: .
  • Anticonvulsant Activity: Some research suggests the potential of imidazo[1,2-a]pyridine derivatives for managing epileptic seizures PubMed: .

Other Applications:

The diverse properties of imidazo[1,2-a]pyridine derivatives extend beyond the areas mentioned above. Some examples include:

  • Anticancer Activity: Studies have explored the potential of these compounds in cancer treatment due to their ability to inhibit the growth and proliferation of cancer cells PubMed: .
  • Antidiabetic Activity: Research suggests that specific imidazo[1,2-a]pyridine derivatives may possess antidiabetic properties by regulating blood sugar levels PubMed: .

Imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound that consists of a pyridine ring fused to an imidazole ring. This structure imparts unique properties and versatility, making it a significant scaffold in organic synthesis and medicinal chemistry. The compound is characterized by its nitrogen atoms in the imidazole and pyridine rings, which contribute to its chemical reactivity and biological activity.

, including:

  • Condensation Reactions: The condensation of 2-aminopyridines with carbonyl compounds or alkenes is a common method for synthesizing imidazo[1,2-a]pyridines. For example, the three-component Groebke–Blackburn–Bienaymé reaction is frequently employed to yield disubstituted derivatives .
  • Radical Reactions: Recent advancements in radical chemistry have allowed for direct functionalization of imidazo[1,2-a]pyridines using transition metal catalysis and photocatalysis, enhancing the scope of derivatives that can be synthesized .
  • Oxidative Coupling: This method utilizes oxidants to facilitate the formation of C–N bonds, leading to diverse imidazo[1,2-a]pyridine derivatives from readily available starting materials .

Imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer Activity: Certain compounds have been identified as potential anticancer agents due to their ability to inhibit cell proliferation.
  • Neurological Effects: Compounds like zolpidem, derived from imidazo[1,2-a]pyridine, are used as hypnotics and anxiolytics in clinical settings .

Several synthetic methods have been developed for imidazo[1,2-a]pyridine:

  • Metal-Catalyzed Synthesis: Utilizing catalysts such as copper and palladium allows for efficient formation under mild conditions. For instance, copper-catalyzed reactions with 2-aminopyridines and acetophenones have been reported to yield high yields of imidazo[1,2-a]pyridines .
  • One-Pot Multicomponent Reactions: Recent studies have demonstrated the feasibility of synthesizing these compounds from lignin-derived substrates using one-pot strategies that involve oxidative activation and dehydrative coupling reactions .
  • Microwave-Assisted Synthesis: This method accelerates reactions significantly, allowing for rapid synthesis of highly substituted derivatives under controlled conditions .

Imidazo[1,2-a]pyridine has numerous applications:

  • Pharmaceuticals: Its derivatives are utilized in drug development due to their diverse biological activities. Drugs like zolpidem are well-known examples.
  • Material Science: The unique properties of imidazo[1,2-a]pyridine make it useful in developing new materials with specific electronic or optical properties.
  • Chemical Intermediates: These compounds serve as key intermediates in synthesizing more complex organic molecules.

Research has explored the interactions of imidazo[1,2-a]pyridine with various biological targets:

  • Enzyme Inhibition: Studies have shown that certain derivatives can inhibit specific enzymes involved in disease pathways.
  • Receptor Binding: Some compounds have been investigated for their binding affinity to neurotransmitter receptors, contributing to their pharmacological profiles.

Imidazo[1,2-a]pyridine shares structural similarities with several other heterocyclic compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey FeaturesUnique Aspects
Imidazo[1,2-a]pyridineBicyclic (Pyridine + Imidazole)Diverse biological activities; used in pharmaceuticalsVersatile scaffold; strong drug candidate
ImidazoleMonocyclicCommonly used in pharmaceuticals; basic propertiesLacks the additional pyridine ring
PyridineMonocyclicSolvent properties; basicityLess diverse pharmacological applications
BenzimidazoleBicyclic (Benzene + Imidazole)Antimicrobial and anticancer propertiesDifferent electronic properties due to benzene ring
QuinolineBicyclic (Benzene + Pyridine)Used in antimalarial drugsDifferent reactivity patterns compared to imidazo[1,2-a]pyridine

Imidazo[1,2-a]pyridine stands out due to its unique dual-ring structure that allows for diverse functionalization and significant biological activity across various therapeutic areas.

XLogP3

1.8

UNII

G18ZBV2HXA

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

274-76-0

Wikipedia

Imidazo(1,2-a)pyridine
Imidazo[1,2-a]pyridine

Dates

Modify: 2023-08-15

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